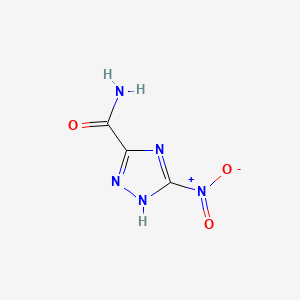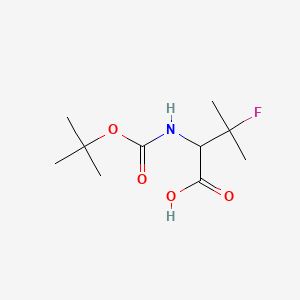
Boc-3-fluoro-DL-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-3-fluoro-DL-valine is a specialty product for proteomics research . It has a molecular formula of C10H18FNO4 and a molecular weight of 235.25 .
Molecular Structure Analysis
The molecular structure of Boc-3-fluoro-DL-valine consists of a valine backbone with a fluorine atom at the 3rd carbon and a Boc (tert-butoxycarbonyl) protecting group attached to the amino group . The structure contains a total of 33 bonds, including 15 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
Boc-3-fluoro-DL-valine appears as white to pale cream crystals or powder . It has a molecular weight of 235.25 and a molecular formula of C10H18FNO4 .Wissenschaftliche Forschungsanwendungen
Metal Mediated Peptide Synthesis
Boc-3-fluoro-DL-valine has been utilized in the preparation of metal complexes involved in peptide synthesis. A specific example is the synthesis of trans-bis(ethylenediamine)chloro(Boc-L-valine)-Co(III)fluoroborate, which is an intermediate in metal-mediated peptide synthesis. This complex was characterized using X-ray structure and electronic spectra, indicating its potential utility in further peptide synthesis applications (Baumann, Potenza, & Isied, 1989).
Synthesis of Fluorinated β-Amino Acid Derivatives
Research has been conducted on the stereoselective preparation of fluorinated β-amino acid derivatives from valine and other amino acids. These fluorinated compounds have been incorporated into various peptides and cyclic β-peptides, indicating their significance in enhancing the structural diversity and potential bioactivity of peptide-based compounds (Yoshinari, Gessier, Noti, Beck, & Seebach, 2011).
Peptide Substrate Development
Boc-3-fluoro-DL-valine and its derivatives have been explored for their utility as peptide substrates. For instance, fluorogenic peptides containing Boc-Val-Leu-Lys and Boc-Glu-Lys-Lys have been synthesized and tested as substrates for plasmin, highlighting their potential in specific and sensitive assays for plasmin activity (Kato, Adachi, Ohno, Iwanaga, Takada, & Sakakibara, 1980).
Fluoride Complexes with Amino Acids
The interaction of Boc-3-fluoro-DL-valine with metal fluorides has been studied, leading to the synthesis of complexes such as Sb(III) fluoride with DL-valine. These complexes have been characterized, providing insights into their structure and potential applications in coordination chemistry and materials science (Zemnukhova, Davidovich, Udovenko, & Kovaleva, 2005).
Nanoassembly Formation and Gelation
Boc-3-fluoro-DL-valine derivatives have been studied for their role in the self-assembly process and gelation behavior of nanoassemblies. The formation of these assemblies and their structural properties have been investigated, indicating the influence of Boc-3-fluoro-DL-valine on the self-assembly and potential applications in nanotechnology and materials science (Romanelli, Hartnett, & Banerjee, 2015).
Eigenschaften
IUPAC Name |
3-fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4/c1-9(2,3)16-8(15)12-6(7(13)14)10(4,5)11/h6H,1-5H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCALSFZTOBZCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-fluoro-DL-valine | |
CAS RN |
171348-52-0 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

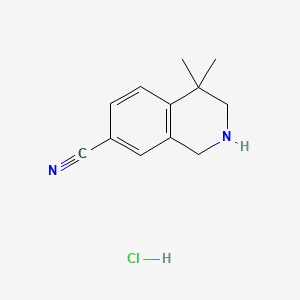
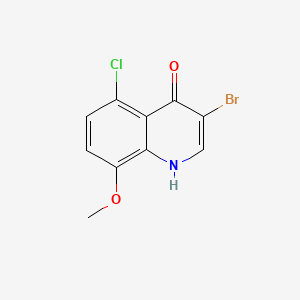
![11-[4-(4-Fluorophenoxy)phenyl]undecanoic acid](/img/structure/B598867.png)

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)


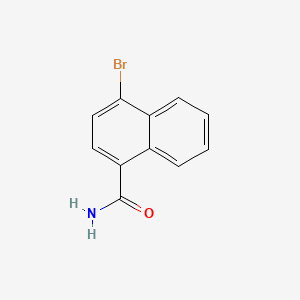
![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/no-structure.png)
![1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598878.png)
![3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate](/img/structure/B598879.png)
![(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B598881.png)

